molecular formula C20H14N4O3 B3110297 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine CAS No. 179248-67-0

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine

Cat. No. B3110297
CAS RN: 179248-67-0
M. Wt: 358.3 g/mol
InChI Key: VWFHANPPPSJOBJ-UHFFFAOYSA-N
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Description

“6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Synthesis Analysis

The synthesis of “6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine” and its derivatives has been a subject of interest in various research studies . The most active compound has substitution at the aryl ring of quinazolinone by an electron-releasing group, which resulted in increased antiepileptic activity .


Molecular Structure Analysis

The molecular formula of “6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine” is C20H14N4O3 . It is a quinazoline derivative, which is a large group of chemicals with a wide range of biological properties .


Physical And Chemical Properties Analysis

The molecular weight of “6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine” is 358.35 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis Methods and Derivatives

  • Synthesis Techniques : The compound has been involved in various synthesis methods. A significant method includes the single-step synthesis of 2,3-dialkyl-6-nitro-quinazolin-4(3H)-imines and related compounds from simple carbonyl compounds, primary amines, or amino acid methyl esters and 2-azido-5-nitro-benzonitrile (Erba, Pocar, & Trimarco, 2005).
  • Derivative Formation : Traceless solid-phase synthesis techniques have been used to create 1,4-disubstituted-6-nitro-3,4-dihydro-1H-quinazolin-2-ones, showcasing the versatility of quinazolin-4-amine derivatives (Wang, Dixon, Kurth, & Lam, 2005).

Medical and Biological Applications

  • Antitumor Activity : Certain derivatives, like 4-(3′-chlorophenylamino)-6-methoxy quinazoline compounds, have demonstrated antitumor activities. For example, one such compound showed significant antiproliferative activity against Bcap-37 cells (Gui-ping, 2012).
  • Anti-Plasmodial Properties : New quinazoline-derived molecules have been synthesized and evaluated for their antiplasmodial activity against chloroquino-resistant Plasmodium falciparum strains. Two compounds from this research exhibited significant activity and low toxicity, indicating their potential as antimalarial agents (Kabri et al., 2010).

Chemical Applications

  • Nitration Studies : Historical studies on nitration of simple heterocycles, including quinazoline, have been reported, contributing to the understanding of chemical properties and reactions of such compounds (Schofield & Swain, 1948).

Catalyst Applications

  • Graphene-based Catalysts : Research on graphene-based catalysts for the reduction of nitro compounds to amines has included studies on nitroquinazolines, demonstrating the applicability of these compounds in catalysis (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Future Directions

“6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine” has vast potential in scientific research. It offers unique properties that can be applied in various fields, revolutionizing advancements in medicine, materials science, and more. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

properties

IUPAC Name

6-nitro-N-(4-phenoxyphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-24(26)15-8-11-19-18(12-15)20(22-13-21-19)23-14-6-9-17(10-7-14)27-16-4-2-1-3-5-16/h1-13H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFHANPPPSJOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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